molecular formula C18H18N4O3S B2710084 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1251616-39-3

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2710084
CAS No.: 1251616-39-3
M. Wt: 370.43
InChI Key: HJJLEWQSOWWIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, featuring a molecular architecture that combines an acetamide core with a 1,3,4-oxadiazole heterocycle. The 1,3,4-oxadiazole scaffold is a well-established privileged structure in drug discovery, known for its metabolic stability and its ability to engage in key hydrogen-bonding interactions with biological targets . This scaffold is present in several FDA-approved drugs and is extensively investigated for its diverse pharmacological potential . Compounds incorporating the 1,3,4-oxadiazole nucleus, particularly when hybridized with other pharmacophores like acetamides, have demonstrated robust and selective cytotoxicity against various cancer cell lines . The mechanism of action for such conjugates is multifaceted and may involve the inhibition of critical enzymes involved in cancer cell proliferation. Research on analogous structures indicates potential mechanisms including the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . Furthermore, recent studies on diaryl acetamide derivatives with 1,3,4-oxadiazole components have shown promising results as potential cytotoxic agents and inhibitors of tyrosine kinases like FLT-3, a key target in acute myelogenous leukemia (AML) . This compound is provided For Research Use Only (RUO) and is intended for use in biochemical and cell-based assays, enzyme inhibition studies, and early-stage anticancer drug discovery efforts. Researchers can utilize this molecule to explore novel signaling pathways and develop new therapeutic strategies for oncology.

Properties

IUPAC Name

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-15-21-18(25-22-15)12-8-9-19-17(10-12)26-11-16(23)20-13-6-4-5-7-14(13)24-2/h4-10H,3,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJLEWQSOWWIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a derivative of oxadiazole, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

  • Anticancer Properties :
    Research indicates that oxadiazole derivatives exhibit significant anticancer activity by targeting various enzymes involved in cancer cell proliferation. The compound has been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial in cancer biology .
  • Antimicrobial Activity :
    Compounds containing the oxadiazole moiety have demonstrated broad-spectrum antimicrobial properties. Studies suggest that derivatives can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects :
    Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA synthesis and repair, which is critical in cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors in the body, leading to altered signaling pathways that influence cell growth and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits thymidylate synthase and HDAC
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory cytokines

Example Study

In a study published in Molecules, researchers synthesized various oxadiazole derivatives and tested their anticancer properties against several cancer cell lines. The specific derivative containing the 3-ethyl group showed enhanced activity compared to others, highlighting the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often linked to their structural features. For instance:

  • The presence of the methoxy group on the phenyl ring has been associated with increased lipophilicity and improved cellular uptake.
  • The ethyl substitution on the oxadiazole ring appears to enhance binding affinity to target enzymes, which correlates with increased anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.